

Amdoxovir in HIV-1 Treatment: Clinical Applications and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amdoxovir

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Introduction and Mechanism of Action

Amdoxovir (AMDX, DAPD) is a novel nucleoside reverse transcriptase inhibitor (NRTI) currently in advanced Phase II clinical development for HIV-1 infection. As a prodrug of β -d-dioxolane guanosine (DXG), it undergoes rapid deamination by adenosine deaminase to its active metabolite DXG, which is subsequently phosphorylated to DXG-triphosphate (DXG-TP) [1]. The active moiety DXG-TP competes with endogenous dGTP for incorporation into viral DNA by HIV-1 reverse transcriptase, resulting in chain termination [2].

The unique resistance profile of **amdoxovir** makes it particularly valuable for treating drug-resistant HIV-1. DXG demonstrates potent activity against HIV-1 strains containing the M184V/I mutation (conferring resistance to lamivudine/emtricitabine) and retains activity against viruses with thymidine analogue mutations (TAMs) [3] [1]. However, decreased susceptibility to **amdoxovir** is associated with K65R and L74V mutations [1].

Clinical Dosing Regimen and Efficacy

The established dosing regimen for **amdoxovir** in clinical trials is **500 mg administered twice daily** [3] [4] [5]. This regimen has demonstrated significant antiviral activity across multiple clinical studies in treatment-naïve and treatment-experienced patients.

*Table 1: Antiviral Activity of **Amdoxovir**-Containing Regimens in 10-Day Monotherapy Studies*

Treatment Regimen	Mean Change in HIV-1 RNA (log ₁₀ copies/mL)	Number of Patients	Statistical Significance
Placebo	+0.10	Not specified	Reference
Zidovudine 200 mg twice daily	-0.69	Not specified	-
Zidovudine 300 mg twice daily	-0.55	Not specified	-
Amdoxovir 500 mg twice daily	-1.09	Not specified	-
Amdoxovir 500 mg + Zidovudine 200 mg twice daily	-2.00	Not specified	P=0.021 vs. amdoxovir alone
Amdoxovir 500 mg + Zidovudine 300 mg twice daily	-1.69	Not specified	-

In a separate 15-day dose-ranging monotherapy study, **amdoxovir** demonstrated dose-dependent antiviral activity [6]. At the 500 mg twice daily dose, treatment-naïve patients experienced a median reduction in plasma HIV-1 RNA of **1.5 log₁₀ copies/mL**, while treatment-experienced patients showed a more modest reduction of **0.7 log₁₀ copies/mL** [6].

Pharmacokinetic Profile

The pharmacokinetics of **amdoxovir** and its active metabolite DXG have been characterized in HIV-1-infected individuals. **Amdoxovir** is rapidly absorbed and converted to DXG, with the active DXG-triphosphate exhibiting an intracellular half-life of approximately 9-16 hours in activated primary human lymphocytes, supporting the twice-daily dosing regimen [1].

Table 2: Key Pharmacokinetic Parameters of **Amdoxovir** and Zidovudine at Steady State

Parameter	Amdoxovir 500 mg twice daily	Amdoxovir 500 mg + Zidovudine 200 mg twice daily	Amdoxovir 500 mg + Zidovudine 300 mg twice daily
Amdoxovir Plasma PK	No significant change	No significant change	No significant change
DXG Plasma PK	No significant change	No significant change	No significant change
Zidovudine Plasma PK	-	No significant change	No significant change
Urinary Recovery	No significant change	No significant change	No significant change

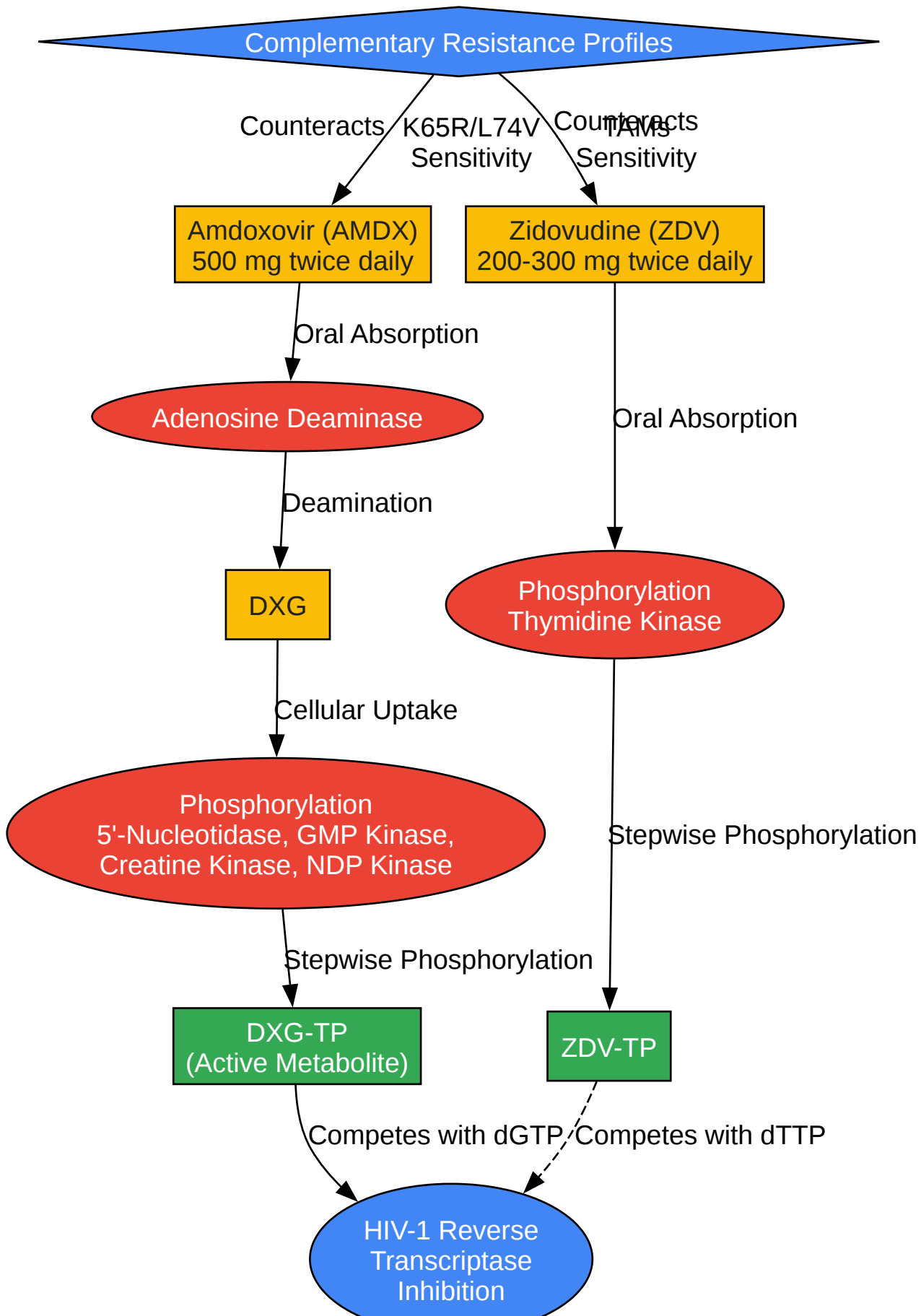
Coadministration of **amdoxovir** with zidovudine (200 mg or 300 mg twice daily) does not significantly alter the plasma pharmacokinetic parameters or urinary recovery of either drug, indicating no clinically relevant drug-drug interactions [4] [7] [5].

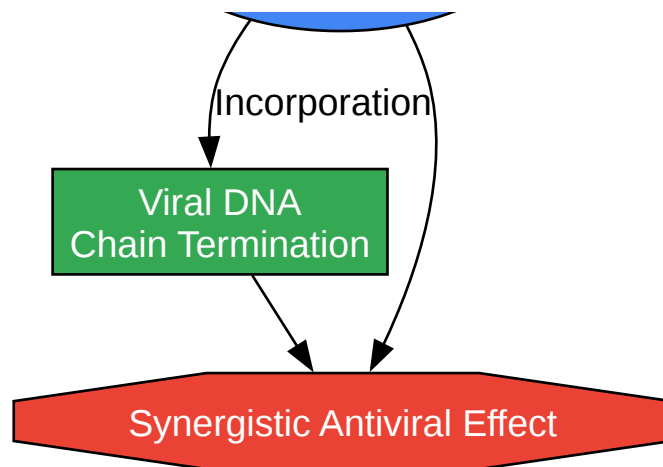
Combination Therapy and Synergistic Effects

The combination of **amdoxovir** with zidovudine demonstrates synergistic antiviral activity in vitro and in clinical studies [3] [5]. This synergy is attributed to several factors:

- **Complementary resistance profiles:** Zidovudine maintains activity against HIV-1 with K65R mutation, which confers reduced susceptibility to **amdoxovir** [3] [1]
- **Bidirectional antagonism of resistance pathways:** K65R and thymidine analogue mutations exhibit negative genetic association, with each mutation suppressing the emergence of the other [3]
- **Distinct phosphorylation pathways:** **Amdoxovir** and zidovudine are activated by different cellular kinases (5'-nucleotidase versus thymidine kinase), avoiding competition for phosphorylation [3]

The combination of **amdoxovir** with reduced-dose zidovudine (200 mg twice daily) demonstrates particularly favorable characteristics, with significantly greater antiviral activity than **amdoxovir** monotherapy (P=0.021) and markedly decreased variability in viral load response [3] [5].





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*Figure 1: Metabolic Activation and Mechanism of Action of **Amdoxovir** and Zidovudine Combination Therapy*

Safety and Tolerability Profile

Amdoxovir has been safely administered to over 200 patients across multiple Phase I/II clinical trials [3] [1].

The most comprehensive safety findings include:

- **General tolerability:** In short-term studies (10-15 days), **amdoxovir** 500 mg twice daily was well tolerated with the majority of adverse events reported as mild or moderate in severity [3] [6] [5]
- **Renal safety:** No patients in clinical trials developed renal abnormalities attributable to **amdoxovir**, despite preclinical findings of obstructive nephropathy at very high doses in animal models [3]
- **Ophthalmologic safety:** Early studies reported lens opacities in some patients, but subsequent trials with 300 mg and 500 mg twice daily dosing for up to 96 weeks showed no ophthalmologic abnormalities [3]
- **Metabolic safety:** No evidence of hyperglycemia or pancreatic islet cell atrophy was observed in human studies, unlike findings in non-human primates at extremely high doses [3]
- **Hematologic safety:** No clinically significant changes in hemoglobin, mean corpuscular volume, or other hematological parameters were observed when **amdoxovir** was administered alone or with zidovudine [5]

Clinical Protocol for Combination Therapy

6.1 Study Design

- **Title:** Phase Ib/IIa Randomized, Double-blind, Placebo-controlled Study of **Amdoxovir** and Zidovudine Combination Therapy
- **Objective:** To evaluate short-term antiviral activity, tolerability, and pharmacokinetics of **amdoxovir** with reduced and standard-dose zidovudine
- **Design:** Double-blind, placebo-controlled, proof-of-concept study with randomization to multiple treatment arms [3]

6.2 Patient Selection

Inclusion Criteria:

- HIV-1-infected men and women ≥ 18 years of age
- Either antiretroviral therapy-naïve or no antiretroviral therapy in previous 90 days
- Plasma HIV-1 RNA $\geq 5,000$ copies/mL
- CD4+ T-cell count ≥ 200 cells/mm³
- Negative pregnancy test and adequate contraception for women of child-bearing potential

Exclusion Criteria:

- Active AIDS-defining illness
- Active acute hepatitis A and/or chronic hepatitis B or C with detectable viremia
- Visual abnormalities (cataracts, macular degeneration)
- Diabetes mellitus type 1 or 2
- Abnormal clinical laboratory tests
- Concomitant use of nephrotoxic drugs or competitors of renal excretion [3]

6.3 Treatment Arms and Randomization

Patients are randomized to one of three treatment groups with within-group randomization (3:1) to **amdoxovir** or placebo:

- **Treatment A:** **Amdoxovir** 500 mg or placebo twice daily
- **Treatment B:** **Amdoxovir** 500 mg or placebo plus zidovudine 300 mg twice daily
- **Treatment C:** **Amdoxovir** 500 mg or placebo plus zidovudine 200 mg twice daily

Total study duration: 10 days of twice-daily treatment [3]

6.4 Assessments and Endpoints

Efficacy Endpoints:

- Mean change in viral load (\log_{10}) from baseline to day 10
- Area under the virus depletion curve (AUCVL) from baseline to day 10

Pharmacokinetic Assessments:

- Full plasma pharmacokinetic profiles on days 1 and 10
- Complete urine sampling on day 9
- Measurement of **amdoxovir**, DXG, zidovudine, and zidovudine glucuronide concentrations using validated LC-MS/MS methods [4]

Safety Assessments:

- Clinical and laboratory safety monitoring throughout study
- Ophthalmologic examinations
- Documentation of all adverse events using ACTG toxicity grading scale [3] [5]

Conclusion and Future Directions

Amdoxovir 500 mg twice daily, particularly in combination with reduced-dose zidovudine (200 mg twice daily), represents a promising therapeutic approach for HIV-1 infection. The combination demonstrates synergistic antiviral activity, favorable resistance profile with mutual suppression of K65R and thymidine analogue mutations, and no clinically significant pharmacokinetic interactions [3] [5].

The reduced-dose zidovudine component (200 mg twice daily) maintains antiviral efficacy while potentially reducing toxicity associated with zidovudine-monophosphate accumulation [3] [4]. Based on the positive results from Phase I/II studies, larger clinical trials with longer duration are warranted to further establish the safety and efficacy of this combination regimen for treatment-experienced patients harboring drug-resistant HIV-1 [3] [1].

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